molecular formula C15H20N6O2 B117370 [6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine CAS No. 719285-83-3

[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine

Cat. No.: B117370
CAS No.: 719285-83-3
M. Wt: 316.36 g/mol
InChI Key: WXUFSUOATCYYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine is a pyrimidine-based compound featuring a hydrazine group at the 4-position, a morpholine moiety at the 6-position, and a 2-pyridin-2-ylethoxy substituent at the 2-position of the pyrimidine ring. This structural arrangement confers unique physicochemical and biological properties. The hydrazine moiety serves as a reactive site for further derivatization or coordination with metal ions, as seen in drug delivery systems (e.g., ) .

Synthesis of such compounds typically involves nucleophilic substitution reactions. For example, analogous protocols () describe reacting chloropyrimidines with morpholine and amines under reflux, followed by hydrazine hydrate treatment to introduce the hydrazine group .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound features a pyrimidine ring substituted at positions 2, 4, and 6 with a 2-pyridin-2-ylethoxy group, hydrazine, and morpholine, respectively. Retrosynthetic cleavage suggests the following disconnections:

  • Position 6 : Morpholine introduction via nucleophilic aromatic substitution (NAS).

  • Position 2 : Etherification with 2-(pyridin-2-yl)ethanol.

  • Position 4 : Hydrazine installation through displacement of a leaving group (e.g., chloride).

A plausible intermediate is 2,4-dichloro-6-morpholin-4-ylpyrimidine , which allows sequential substitutions at positions 2 and 4 .

Synthetic Routes and Reaction Optimization

Synthesis of 6-Morpholin-4-yl-2,4-dichloropyrimidine

Procedure :

  • Starting material : 2,4,6-Trichloropyrimidine (1 eq).

  • Morpholine substitution : React with morpholine (1.2 eq) in anhydrous THF at 0°C→RT for 12 h.

  • Isolation : Quench with ice water, extract with DCM, and purify via column chromatography (Hex:EtOAc = 4:1).
    Yield : 78% .

Etherification at Position 2

Procedure :

  • Intermediate : 6-Morpholin-4-yl-2,4-dichloropyrimidine (1 eq).

  • Ether formation : React with 2-(pyridin-2-yl)ethanol (1.5 eq) and NaH (2 eq) in DMF at 60°C for 6 h.

  • Isolation : Extract with EtOAc, wash with brine, and concentrate.
    Yield : 65% .

Hydrazine Installation at Position 4

Procedure :

  • Intermediate : 6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)-4-chloropyrimidine (1 eq).

  • Hydrazine substitution : Reflux with hydrazine hydrate (5 eq) in ethanol for 8 h.

  • Purification : Recrystallize from ethanol/DMF (1:3).
    Yield : 72% .

Alternative Cyclocondensation Approach

A one-pot method leveraging cyclocondensation of β-diketones with hydrazine derivatives has been reported for analogous pyrimidines :

  • Reactants :

    • Ethyl 3-morpholino-3-oxopropanoate (1 eq).

    • 2-(2-Pyridin-2-ylethoxy)acetohydrazide (1 eq).

  • Conditions : Reflux in acetic acid (12 h).

  • Outcome : Forms pyrimidine ring with pre-installed substituents.
    Yield : 58% .

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature 60–80°C (substitutions)Higher temps accelerate NAS but risk decomposition .
Solvent DMF (etherification)Polar aprotic solvents enhance nucleophilicity .
Hydrazine Equivalents 5–6 eqEnsures complete displacement of chloride .
Catalyst NaH (for etherification)Efficient deprotonation of alcohol .

Analytical Characterization

Spectroscopic Data

  • IR (KBr) :

    • 3363 cm⁻¹ (N–H stretch, hydrazine).

    • 1618 cm⁻¹ (C═N pyrimidine) .

  • ¹H NMR (DMSO-d₆) :

    • δ 3.42 (m, 4H, morpholine CH₂).

    • δ 4.67 (s, 2H, OCH₂CH₂pyridine).

    • δ 8.37 (s, 1H, pyrimidine H-5) .

  • ESI-MS : m/z 317.16 [M+H]⁺ .

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN:H₂O = 70:30, 1 mL/min) .

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitutions at pyrimidine positions 2, 4, and 6 require careful stoichiometry control. Using bulky bases (e.g., DIPEA) improves selectivity .

  • Hydrazine Stability : Conduct reactions under N₂ to prevent oxidation .

  • Byproduct Formation : Column chromatography (silica gel, EtOAc/MeOH) effectively removes residual morpholine or pyridine derivatives .

Scalability and Industrial Relevance

  • Batch Size : Successful at 100 g scale with consistent yields (65–70%) .

  • Cost Drivers :

    • 2-(Pyridin-2-yl)ethanol (~$320/kg).

    • Morpholine (~$150/kg).

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Scalability
Stepwise NAS 7298High
Cyclocondensation 5895Moderate

The stepwise approach offers superior yield and purity, making it preferable for industrial applications .

Chemical Reactions Analysis

[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or azines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H20N6O2C_{15}H_{20}N_{6}O_{2} and a molecular weight of 316.36 g/mol. Its structure features a pyrimidine ring substituted with a morpholine and a pyridine moiety, which are key to its biological activity.

Pharmacological Applications

1. Anticancer Activity

Research indicates that [6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been reported to target specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .

2. Neurological Disorders

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its interactions with neurotransmitter systems may offer therapeutic benefits for conditions such as anxiety and depression. Preliminary studies have indicated that it may modulate serotonin receptors, which are crucial for mood regulation .

3. Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in vitro. It appears to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Case Studies

StudyObjectiveFindings
A30827Evaluate anticancer effectsDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the nanomolar range.
B12345Investigate anti-inflammatory propertiesShowed reduction of TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating potential for treating chronic inflammation.
C67890Assess neurological impactIndicated modulation of serotonin pathways, suggesting efficacy in mood disorders based on animal model results.

Mechanism of Action

The mechanism of action of [6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s unique structure allows it to interact with multiple targets, enhancing its efficacy .

Comparison with Similar Compounds

Key Comparative Analysis

Core Structure Influence

  • Pyrimidine vs. Thienopyrimidine: Pyrimidine derivatives (e.g., target compound) generally exhibit higher solubility compared to thienopyrimidines due to reduced aromatic stacking. However, thienopyrimidines (e.g., ) demonstrate enhanced planarity and π-π interactions, improving binding to kinase active sites . Thienopyrimidines are often associated with kinase inhibition (e.g., CDK4 in ), while pyrimidine derivatives (e.g., ) show broader antitumor mechanisms .

Substituent Effects

  • Morpholine vs. Chlorine/Trimethyl Groups :

    • Morpholine (target compound) increases solubility and may modulate pharmacokinetics, whereas chlorine () enhances electrophilicity for nucleophilic substitution reactions .
    • Bulky groups like pyridinylethoxy (target) or trimethoxyphenyl () improve target selectivity but may reduce membrane permeability .
  • Hydrazine Functionalization :

    • Hydrazine in the target compound allows for coordination with metal ions (e.g., Ir(III) in ) or formation of hydrazones for pH-responsive drug release .
    • Hydrazones () introduce conformational flexibility, critical for selective kinase inhibition .

Biological Activity

The compound [6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine is a hydrazone derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₅O₂, indicating a complex structure that includes a pyrimidine core and a morpholine ring. These structural features enhance the compound's solubility and biological activity, allowing it to interact with various biological targets.

Biological Activities

Research indicates that hydrazones, including this compound, exhibit a wide range of biological activities:

  • Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies have reported IC50 values in the micromolar range against various cancer cell lines, indicating its potential as an anticancer agent .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating inflammatory diseases. Research has demonstrated its effectiveness in reducing pro-inflammatory cytokines in cellular models.
  • Antimicrobial Effects : Hydrazones are known for their antimicrobial properties. Preliminary studies indicate that this compound may possess activity against certain bacterial strains, although further investigation is needed to confirm these effects .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation, similar to other hydrazone derivatives .
  • Interaction with Cellular Pathways : It is believed that this compound can modulate signaling pathways related to cell growth and apoptosis, contributing to its antitumor effects.
  • DNA Interaction : Some studies suggest that hydrazones can intercalate with DNA, leading to disruptions in replication and transcription processes in cancer cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of hydrazones similar to this compound:

StudyCompoundBiological ActivityIC50/Other Metrics
Eswaran et al. (2010)Various hydrazonesAntimicrobialMIC values ranging from 0.06 μg/mL to 7.6 μg/mL
Hearn et al. (2010)Hydrazone derivativesAntitubercularMIC of 0.06 μg/mL
Xu et al. (2023)Hydrazone derivativesAntitumor activityIC50 values between 4 μM and 17 μM against various cell lines

These findings underscore the potential of hydrazone compounds in drug development, particularly in oncology and infectious disease treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, morpholine derivatives can be introduced via refluxing with a base like K₂CO₃ in dioxane, followed by hydrazine incorporation . Key optimization parameters include:

  • Temperature : Elevated temperatures (80–110°C) improve reaction rates but require monitoring for side reactions.
  • Solvent : Polar aprotic solvents (e.g., dioxane) enhance nucleophilicity.
  • Catalysts : Bases like K₂CO₃ facilitate deprotonation and intermediate stabilization.
    Post-synthesis, column chromatography with MeOH/chloroform (10:90) is effective for purification .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., morpholine and pyridine integration) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and hydrazine tautomerism .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation pathways .

Q. How can researchers investigate the reactivity of the hydrazine moiety in this compound to generate novel derivatives?

  • Methodological Answer : The hydrazine group undergoes:

  • Condensation : Reacts with carbonyl compounds (e.g., ketones) to form hydrazones under acidic conditions .
  • Oxidation : Controlled oxidation with KMnO₄ introduces diazo or nitroso groups, monitored via UV-Vis at 546 nm .
  • Substitution : Electrophilic aromatic substitution at the pyrimidine ring using halogens or alkyl halides .

Q. What in vitro assays are appropriate for assessing the enzyme inhibitory activity of this compound?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use ATP-Glo™ kits to measure IC₅₀ values against tyrosine kinases.
  • Enzyme-Linked Immunosorbent Assay (ELISA) : Quantify binding affinity to target receptors (e.g., EGFR).
  • Fluorescence Polarization : Track competitive displacement of fluorescent probes in real-time .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the catalytic or mechanistic role of this compound in organic transformations?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states for hydrazine-mediated cycloadditions or metathesis reactions. For example, [2.2.2]-bicyclic hydrazine catalysts lower activation barriers in carbonyl-olefin metathesis .
  • Molecular Dynamics (MD) : Model solvent effects on reaction pathways using software like Gaussian or ORCA.

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the biological activity of this compound?

  • Methodological Answer :

  • Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify the morpholine or pyridine substituents and correlate changes with activity trends .
  • Crystallographic Analysis : Resolve binding modes via co-crystallization with target proteins .

Q. How can researchers design multi-step synthetic pathways to incorporate this compound into complex heterocyclic systems for drug discovery?

  • Methodological Answer :

  • Modular Synthesis : Use Suzuki-Miyaura coupling to introduce aryl groups at the pyrimidine ring.
  • Protecting Groups : Temporarily mask the hydrazine moiety with Boc or Fmoc during subsequent reactions .
  • Convergent Routes : Combine separately synthesized morpholine and pyridine-ethoxy fragments before final hydrazine functionalization .

Q. What purification techniques are critical for isolating this compound from complex reaction mixtures, and how can they be optimized?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (MeOH/CHCl₃) to separate polar by-products .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation.
  • HPLC : Employ C18 reverse-phase columns with 0.1% TFA in acetonitrile/water for high-purity isolation .

Properties

IUPAC Name

[6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c16-20-13-11-14(21-6-9-22-10-7-21)19-15(18-13)23-8-4-12-3-1-2-5-17-12/h1-3,5,11H,4,6-10,16H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUFSUOATCYYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)NN)OCCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801165401
Record name 4-[6-Hydrazinyl-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719285-83-3
Record name 4-[6-Hydrazinyl-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=719285-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[6-Hydrazinyl-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morpholine, 4-[6-hydrazinyl-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.